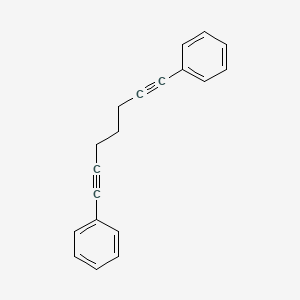![molecular formula C6H4N2OS B14669834 3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 37500-25-7](/img/structure/B14669834.png)
3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a unique structure combining a pyrrolo and imidazol ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the functionalized indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact.
化学反应分析
Types of Reactions
3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis.
科学研究应用
3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is explored for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s derivatives are used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
Pyrrolopyrazine derivatives: These compounds also feature a pyrrole ring but have different biological activities and synthetic routes.
Uniqueness
3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific combination of sulfur and nitrogen atoms within the heterocyclic ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
属性
CAS 编号 |
37500-25-7 |
|---|---|
分子式 |
C6H4N2OS |
分子量 |
152.18 g/mol |
IUPAC 名称 |
3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-2-1-3-8(4)6(10)7-5/h1-3H,(H,7,9,10) |
InChI 键 |
VXNLLYCITHUSES-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C1)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


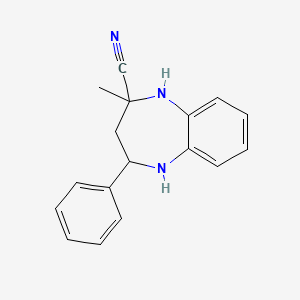
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
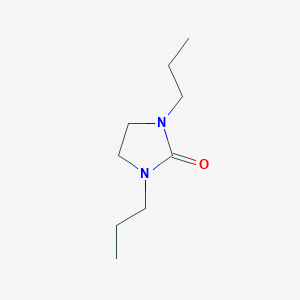
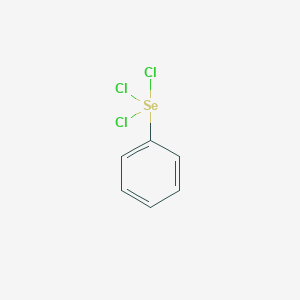
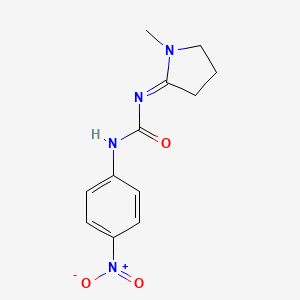
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
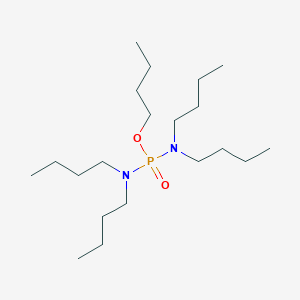

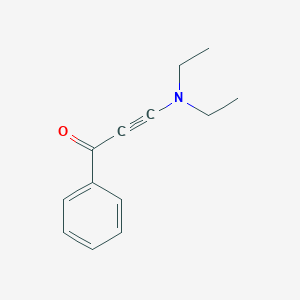
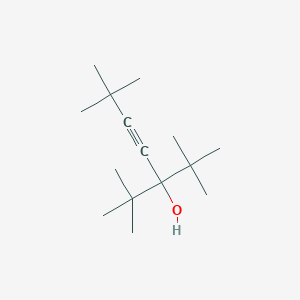
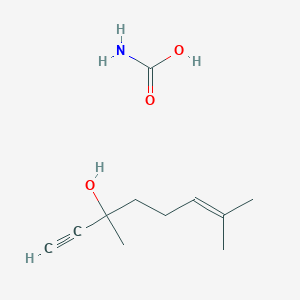
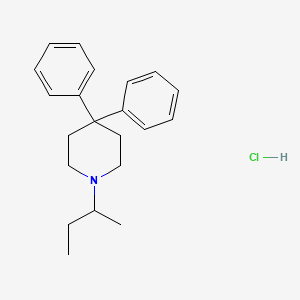
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
